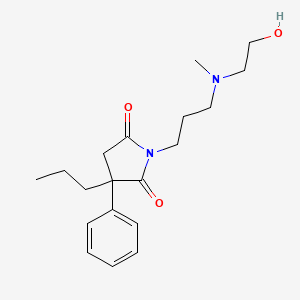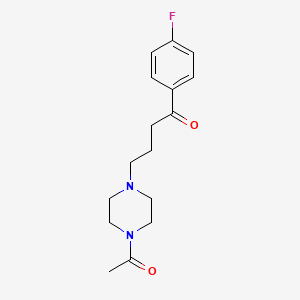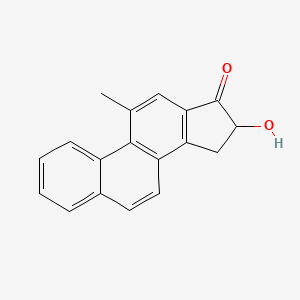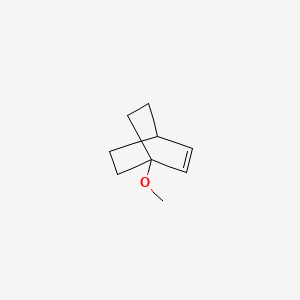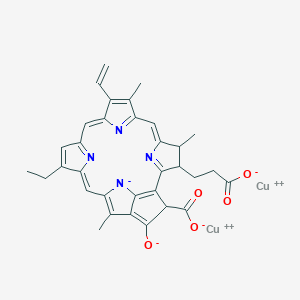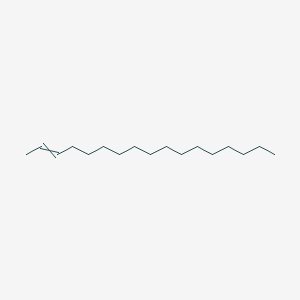
2-Heptadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecene is an unsaturated hydrocarbon with the chemical formula C17H34. It is a colorless liquid with a distinct odor. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond. The double bond in this compound is located at the second carbon atom, making it a positional isomer of other heptadecenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Heptadecene can be synthesized through various methods. One common approach involves the alkylation of 1-heptene using magnesium bromide (MgBr2) as a catalyst . Another method includes the hydrogenation of fats or other raw materials containing long-chain unsaturated compounds, which are converted into long-chain saturated hydrocarbons .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic decarbonylation of stearic acid. This process uses a catalyst system comprised of rhodium trichloride (RhCl3) and triphenylphosphine, resulting in a mixture of heptadecenes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, forming epoxides or alcohols.
Reduction: Reduction reactions can convert this compound into heptadecane by adding hydrogen.
Substitution: In substitution reactions, one of the hydrogen atoms in this compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used in substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Heptadecane.
Substitution: Halogenated heptadecenes.
Applications De Recherche Scientifique
2-Heptadecene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Heptadecene exerts its effects varies depending on the application. In biological systems, it can act as a semiochemical, influencing the behavior of insects. For example, (2S,8Z)-2-butyroxy-8-heptadecene is a major component of the sex pheromone of the chrysanthemum gall midge . In medicinal applications, heptadecane has been shown to suppress age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity through the NIK/IKK and MAPKs pathways .
Comparaison Avec Des Composés Similaires
Heptadecane (C17H36): A saturated hydrocarbon with no double bonds.
1-Heptadecene (C17H34): An isomer with the double bond at the first carbon atom.
8-Heptadecene (C17H34): An isomer with the double bond at the eighth carbon atom.
Comparison: 2-Heptadecene is unique due to its specific position of the double bond at the second carbon atom. This positional isomerism affects its chemical reactivity and physical properties compared to other heptadecenes. For instance, 1-Heptadecene and 8-Heptadecene have different boiling points and reactivity profiles due to the location of their double bonds.
Propriétés
Numéro CAS |
26741-30-0 |
|---|---|
Formule moléculaire |
C17H34 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
heptadec-2-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5H,4,6-17H2,1-2H3 |
Clé InChI |
GCWAFWMUTOXMIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


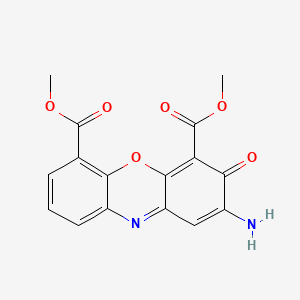

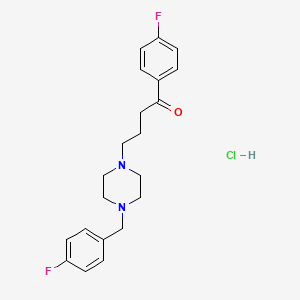
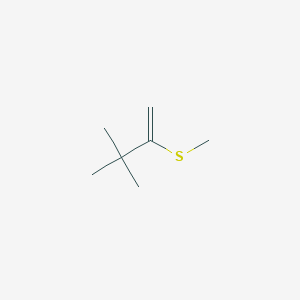
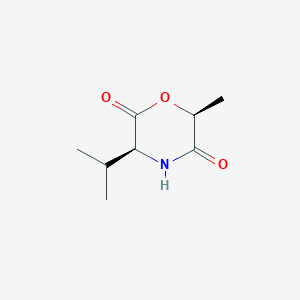

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
